molecular formula C23H20N2O3 B2770186 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide CAS No. 922082-22-2

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide

Cat. No.: B2770186
CAS No.: 922082-22-2
M. Wt: 372.424
InChI Key: HYUSWSMMUKSGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide” is a chemical compound . It is related to the class of compounds known as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives . These compounds are selective inhibitors of the Dopamine D2 receptor .


Molecular Structure Analysis

The molecular formula of this compound is C22H17IN2O3 . The exact structure would require more specific information or advanced analytical techniques to determine.

Scientific Research Applications

Catalytic Enantioselective Reactions

Research has shown the utility of dibenzo[b,f][1,4]oxazepines in catalytic enantioselective reactions. A study by De Munck et al. (2017) reports a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. This method employs a diaryl prolinol as the chiral ligand and Me2Zn as the zinc source, highlighting a significant advancement in the synthesis of chiral compounds (De Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Enantioselective Alkylation

Another study by the same group of authors describes the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines catalyzed by a (R)-VAPOL-Zn(II) complex. This process yields chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities, marking the first example of such addition to cyclic aldimines (De Munck, Sukowski, Vila, & Pedro, 2017).

Synthetic Utilization and Novel Compounds Synthesis

Further investigations have focused on the synthetic utilization of dibenzo[b,f][1,4]oxazepines for creating novel compounds. Samet et al. (2006) explored the base-catalyzed intramolecular nucleophilic substitution for the synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, demonstrating a method for generating compounds from 2-nitrobenzoic acids with potential pharmacological applications (Samet, Kislyi, Marshalkin, & Semenov, 2006).

Antitumor Activities

Research into the bioactivities of dibenzo[b,f][1,4]oxazepines has also been conducted. Wu, He, and Pan (2006) identified new dihydrodibenzoxepins with anti-tumor activities against human tumor cell lines, expanding the potential therapeutic applications of these compounds (Wu, He, & Pan, 2006).

Mechanism of Action

This compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential therapeutic applications in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-25-19-6-4-5-7-21(19)28-20-13-12-17(14-18(20)23(25)27)24-22(26)16-10-8-15(2)9-11-16/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUSWSMMUKSGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.